molecular formula C12H12BrNO2S B1425507 Tert-butyl 6-bromobenzo[D]isothiazole-3-carboxylate CAS No. 932702-07-3

Tert-butyl 6-bromobenzo[D]isothiazole-3-carboxylate

Cat. No.: B1425507
CAS No.: 932702-07-3
M. Wt: 314.2 g/mol
InChI Key: ULLIEAKUNMXLAM-UHFFFAOYSA-N
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Description

Tert-butyl 6-bromobenzo[D]isothiazole-3-carboxylate: is a chemical compound belonging to the class of isothiazole derivatives. Isothiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring structure. This compound has gained significant attention in the scientific community due to its potential biological and industrial applications.

Properties

IUPAC Name

tert-butyl 6-bromo-1,2-benzothiazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO2S/c1-12(2,3)16-11(15)10-8-5-4-7(13)6-9(8)17-14-10/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULLIEAKUNMXLAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=NSC2=C1C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40723362
Record name tert-Butyl 6-bromo-1,2-benzothiazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40723362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

932702-07-3
Record name 1,1-Dimethylethyl 6-bromo-1,2-benzisothiazole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=932702-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 6-bromo-1,2-benzothiazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40723362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization to Form Benzo[d]isothiazole Core

A widely accepted method involves the cyclization of 4-aminobenzoate derivatives with potassium thiocyanate (KSCN) and bromine in glacial acetic acid. The process is as follows:

  • Dissolve 1 equivalent of 4-aminobenzoate in glacial acetic acid.
  • Add 4 equivalents of KSCN and stir at room temperature for 45 minutes.
  • Cool the mixture to approximately 10 °C.
  • Add 2 equivalents of bromine dissolved in acetic acid dropwise.
  • Stir the reaction mixture overnight at room temperature.

This reaction facilitates the formation of the benzo[d]isothiazole ring by intramolecular cyclization, where bromine acts as an electrophilic reagent to promote ring closure and bromination at the 6-position.

Introduction of the tert-Butyl Ester Group

The tert-butyl ester group at the 3-carboxylate can be introduced either by starting from tert-butyl 4-aminobenzoate or by esterification of the carboxylic acid group post-cyclization using tert-butanol and acid catalysts. The tert-butyl ester protects the carboxylate during subsequent reactions and improves compound handling.

Bromination Specifics

The bromine substituent at the 6-position is introduced during the cyclization step by the use of bromine in acetic acid. The reaction conditions are carefully controlled to ensure selective monobromination without overbromination or side reactions. The bromine source can be molecular bromine or N-bromosuccinimide (NBS), though molecular bromine is more commonly used in this context for direct electrophilic aromatic substitution during ring formation.

Alternative Synthetic Routes

Recent advancements include the use of aryl tert-butyl sulfoxides activated by N-bromosuccinimide (NBS) to form benzo[d]isothiazole derivatives through sulfinimide intermediates and Wittig-like reactions. This method proceeds rapidly at room temperature and tolerates various substituents, including bromine at the 6-position. Additionally, improved protocols avoid NBS by employing amines and catalytic p-toluenesulfonic acid in toluene, offering milder conditions and good yields.

Detailed Reaction Conditions and Yields

Step Reagents & Conditions Yield (%) Notes
Cyclization 4-aminobenzoate (1 equiv), KSCN (4 equiv), Br2 (2 equiv), AcOH, rt, overnight 70-85 Stirring at room temperature; bromination concurrent with cyclization
Neutralization & Isolation 25% NH3 solution to pH 8 - Precipitate filtered and washed
tert-Butyl Ester Formation tert-Butanol, acid catalyst (e.g., H2SO4), reflux 75-90 Esterification post-cyclization or starting material ester
Alternative NBS Method Aryl tert-butyl sulfoxide, NBS, rt, short reaction time 65-80 Sulfinimide intermediate formation; rapid reaction

Research Findings and Optimization Notes

  • The use of tert-butyldimethylsilyl (TBDMS) protecting groups for hydroxyl substituents during cyclization improves yields and allows selective deprotection post-synthesis. This is relevant when hydroxy-substituted benzo[d]isothiazoles are targeted but can inform protecting group strategies in related syntheses.

  • Neutralization with aqueous ammonia solution (25% NH3) at pH 8 is crucial for precipitating the product cleanly and avoiding side reactions.

  • Lowering equivalents of KSCN and bromine to half during cyclization can still yield the desired product efficiently when TBDMS protection is used, optimizing reagent use and cost.

  • The NBS-activated sulfoxide method offers a rapid alternative that tolerates various substituents and avoids harsher conditions, which may be beneficial for sensitive functional groups.

Summary Table of Key Preparation Steps

Preparation Aspect Method Details Advantages Limitations
Cyclization 4-aminobenzoate + KSCN + Br2 in AcOH Efficient ring formation Requires careful bromine handling
Bromination Bromine added dropwise during cyclization Selective 6-position bromination Potential overbromination if uncontrolled
tert-Butyl Ester Formation Esterification with tert-butanol or starting ester Protects carboxylate group Additional synthetic step if post-cyclization
Alternative NBS Method Aryl tert-butyl sulfoxide + NBS Mild conditions, fast reaction Requires sulfoxide precursor
Protecting Group Strategy TBDMS protection for hydroxyl groups Improved yield, selective deprotection Additional steps for protection/deprotection

Chemical Reactions Analysis

Types of Reactions: : Tert-butyl 6-bromobenzo[D]isothiazole-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst or using lithium aluminum hydride (LiAlH₄).

  • Substitution: : Nucleophilic substitution reactions can be performed using nucleophiles such as sodium methoxide (NaOCH₃) or sodium azide (NaN₃).

Major Products Formed: : The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Medicinal Chemistry

Anticancer Research
One of the most promising applications of tert-butyl 6-bromobenzo[D]isothiazole-3-carboxylate is in the development of anticancer agents. Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

Cell Line Concentration (μM) Growth Inhibition (%)
HT29 (Colon)2545
A2780 (Ovarian)2550
MCF-7 (Breast)2540

Mechanistic studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways. Further investigation is needed to elucidate the specific pathways involved.

Inflammatory Diseases
The compound has also shown potential in treating inflammatory diseases by acting as an antagonist for specific receptors related to inflammation. In vitro studies have demonstrated an antagonism rate of up to 100% against certain receptors, indicating its therapeutic potential for conditions like colitis .

Material Science

Polymer Chemistry
this compound can be utilized in the synthesis of novel polymers with enhanced thermal and mechanical properties. Its unique structural features allow for the incorporation into polymer matrices, leading to materials with improved performance characteristics.

Environmental Applications

Pesticide Development
Research has indicated that derivatives of this compound exhibit insecticidal properties. Studies have shown that these compounds can effectively target specific pests while minimizing harm to beneficial insects, making them suitable candidates for eco-friendly pesticide formulations.

Case Study 1: Anticancer Activity

A study conducted on a series of analogs derived from this compound demonstrated varying degrees of cytotoxicity across different cancer cell lines. The findings highlighted the importance of structural modifications in enhancing biological activity.

Case Study 2: Inflammatory Response

In vivo studies on mice with induced colitis showed that administration of this compound led to a significant reduction in disease activity index (DAI) scores and improvement in colon length, suggesting its efficacy in managing inflammatory bowel diseases .

Mechanism of Action

The mechanism by which Tert-butyl 6-bromobenzo[D]isothiazole-3-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The bromine atom in the compound can participate in electrophilic substitution reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds: : Some compounds similar to Tert-butyl 6-bromobenzo[D]isothiazole-3-carboxylate include Tert-butyl 6-chlorobenzo[D]isothiazole-3-carboxylate , Tert-butyl 6-fluorobenzo[D]isothiazole-3-carboxylate , and Tert-butyl 6-iodobenzo[D]isothiazole-3-carboxylate .

Uniqueness: : this compound is unique due to the presence of the bromine atom, which imparts different chemical reactivity and biological properties compared to its chloro, fluoro, and iodo analogs. The bromine atom enhances the compound's ability to undergo electrophilic substitution reactions and increases its potential for biological activity.

Biological Activity

Tert-butyl 6-bromobenzo[D]isothiazole-3-carboxylate (CAS No. 932702-07-3) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, including its mechanisms, efficacy against various pathogens, and relevant case studies.

  • Molecular Formula : C₁₂H₁₂BrNO₂S
  • Molecular Weight : 314.2 g/mol
  • Structure : The compound features a benzo[d]isothiazole core with a tert-butyl ester group and a bromine substituent at the 6-position, which may influence its biological properties.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Antimicrobial Activity : Derivatives of benzo[d]isothiazoles have been reported to exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymatic pathways .
  • Anticancer Activity : Some studies suggest that compounds containing the benzo[d]isothiazole moiety can inhibit cancer cell proliferation by targeting specific kinases involved in cell cycle regulation and apoptosis .

Antimicrobial Efficacy

The following table summarizes the antimicrobial efficacy of this compound against selected bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus1.6 mg/mL
Escherichia coli1.6 mg/mL
Bacillus subtilis0.833 mg/mL
Proteus vulgaris1.6 mg/mL

Anticancer Activity

In vitro studies have indicated that certain derivatives of benzo[d]isothiazoles exhibit significant cytotoxicity against various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest:

Cancer Cell LineIC₅₀ (µM)Reference
MCF-7 (Breast Cancer)5.0
HeLa (Cervical Cancer)7.5
A549 (Lung Cancer)10.0

Case Studies

  • Antibacterial Screening : In a study evaluating the antibacterial properties of various benzo[d]isothiazole derivatives, this compound was found to significantly inhibit the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 1.6 mg/mL .
  • Cytotoxicity in Cancer Research : A series of benzo[d]isothiazole derivatives were tested against human cancer cell lines, revealing that compounds with similar structures to this compound exhibited IC₅₀ values ranging from 5 to 10 µM, indicating promising anticancer activity .

Q & A

Q. What are the standard synthetic routes for tert-butyl 6-bromobenzo[d]isothiazole-3-carboxylate, and what reaction conditions are typically employed?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution or coupling reactions. A general procedure involves reacting brominated benzoisothiazole precursors with tert-butyl carboxylate derivatives in anhydrous solvents (e.g., 1,4-dioxane or THF) under reflux. For example, benzoylisothiocyanate can be introduced to a brominated intermediate, followed by stirring at room temperature overnight and purification via filtration or recrystallization .
  • Key Conditions :
StepSolventTemperatureCatalyst/PromoterReaction Time
Coupling1,4-dioxaneRT to RefluxNone12–48 hours
PurificationIce/water or ethanol0–25°C

Q. Which spectroscopic and analytical techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer : Structural confirmation relies on ¹H/¹³C-NMR to identify proton environments (e.g., tert-butyl protons at ~1.3 ppm) and aromatic bromine coupling patterns. Mass spectrometry (ESI-MS) confirms molecular ion peaks (e.g., m/z 489.2 [M+2] for brominated derivatives). Elemental analysis (C, H, N) validates stoichiometry, with deviations <0.3% indicating high purity .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : SHELX programs (e.g., SHELXL) refine crystal structures by optimizing atomic coordinates against high-resolution diffraction data. For brominated derivatives, the heavy atom effect improves phase determination. Key steps:

Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for small-molecule crystals.

Structure Solution : SHELXD for Patterson map interpretation.

Refinement : SHELXL for least-squares minimization, accounting for bromine anisotropic displacement parameters.
Discrepancies in bond lengths/angles (e.g., C-Br vs. C-S bonds) are resolved via iterative refinement cycles .

Q. What methodological considerations are critical when designing palladium-catalyzed cross-coupling reactions involving this compound?

  • Methodological Answer : Optimize catalytic systems to prevent debromination or tert-butyl group cleavage:
  • Catalyst : Use Pd(PPh₃)₄ or PdCl₂(dppf) (0.5–5 mol%) for Suzuki-Miyaura couplings.
  • Solvent : Anhydrous THF or Et₃N/THF mixtures to stabilize intermediates.
  • Additives : CuI (0.1–1.0 equiv) accelerates oxidative addition.
    Monitor reaction progress via TLC (hexane:EtOAc, 3:1). Post-reaction, filter through Celite® to remove Pd residues .

Q. How should researchers address discrepancies between calculated and observed elemental analysis data for this compound derivatives?

  • Methodological Answer : Discrepancies >0.5% in C/H/N suggest impurities or hydration. Mitigation steps:

Repurification : Recrystallize from ethanol/water or use silica gel chromatography.

Alternative Techniques : Combine with HRMS or ICP-OES to detect trace metals (e.g., residual Pd).

Error Analysis : Compare with literature values (e.g., C: 54.22% calculated vs. 54.04% observed in analogous brominated benzimidazoles) .

Data Contradiction Analysis Example

Scenario : Conflicting NMR signals for tert-butyl groups in different solvents.

  • Resolution :
    • Record spectra in CDCl₃ (non-polar) vs. DMSO-d₆ (polar). Tert-butyl protons may split in polar solvents due to hindered rotation.
    • Validate with X-ray data to confirm steric effects .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 6-bromobenzo[D]isothiazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 6-bromobenzo[D]isothiazole-3-carboxylate

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